3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Overview
Description
3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 2-naphthylamine to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and 3-methyl-1-phenyl-2-pyrazolin-5-one under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-3-(4-ethoxyphenyl)-2-propenoyl]amino}benzamide
- 2-Methoxyphenyl isocyanate
- Tertiary butyl esters
Uniqueness
Compared to similar compounds, 3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and naphthyl group, in particular, contribute to its versatility in various applications .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-3-30-21-12-10-18(11-13-21)22-15-23(27-26-22)24(29)28-25-16(2)19-9-8-17-6-4-5-7-20(17)14-19/h4-15H,3H2,1-2H3,(H,26,27)(H,28,29)/b25-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRLKQKVQHCBEK-PCLIKHOPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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